1-m-Tolyloxy-cyclopropanecarboxylic acid
Description
1-m-Tolyloxy-cyclopropanecarboxylic acid (systematic name: 1-(3-methylphenoxy)cyclopropane-1-carboxylic acid) is a cyclopropane derivative characterized by a carboxylic acid group and a meta-tolyloxy (3-methylphenoxy) substituent attached to the cyclopropane ring. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol. The compound is synthesized via methods involving cyclopropanation reactions, as evidenced by its NMR and HRMS
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(3-methylphenoxy)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-8-3-2-4-9(7-8)14-11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) |
InChI Key |
SJAZPUYLWDTHRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-m-Tolyloxy-cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . These reactions typically require specific catalysts and controlled conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of 1-m-Tolyloxy-cyclopropanecarboxylic acid often involves the hydrolysis of cyclopropyl cyanide, followed by the addition of water and subsequent heating . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-m-Tolyloxy-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tolyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-m-Tolyloxy-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-m-Tolyloxy-cyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring provides conformational rigidity, which can influence the binding affinity and specificity of the compound. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Similar Cyclopropanecarboxylic Acid Derivatives
The following table and analysis compare 1-m-Tolyloxy-cyclopropanecarboxylic acid with structurally related cyclopropane derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Cyclopropanecarboxylic Acid Derivatives
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group in 1-(4-trifluoromethoxyphenyl)cyclopropanecarboxylic acid increases electrophilicity and metabolic stability due to its strong electron-withdrawing nature . Fluorine in 1-fluorocyclopropane-1-carboxylic acid lowers the pKa of the carboxylic acid group, enhancing its acidity compared to non-fluorinated analogs .
Electron-Donating Groups (EDGs) :
Biological Activity
- Molecular Formula: C₁₁H₁₂O₃
- Molecular Weight: Approximately 192.21 g/mol
- Structure: The compound consists of a cyclopropane ring attached to a carboxylic acid group and an m-tolyl group.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclopropanecarboxylic Acid | C₄H₆O₂ | Simple structure, no aromatic group |
| 1-(p-Tolyl)cyclopropanecarboxylic Acid | C₁₁H₁₂O₂ | p-Tolyl group instead of m-Tolyl |
| 1-Methylcyclopropanecarboxylic Acid | C₇H₁₂O₂ | Contains a methyl group instead of an aromatic ring |
The presence of the m-tolyl group in 1-m-Tolyloxy-cyclopropanecarboxylic acid distinguishes it from other similar compounds, potentially influencing its reactivity and biological activity.
Synthesis Methods
1-m-Tolyloxy-cyclopropanecarboxylic acid can be synthesized through various methods, including:
- Cyclopropanation Reactions: Utilizing diazo compounds or alkenes to form cyclopropane derivatives.
- Esterification Reactions: Reacting m-tolyl alcohol with cyclopropanecarboxylic acid derivatives.
Biological Activity
While specific interaction studies on 1-m-Tolyloxy-cyclopropanecarboxylic acid are scarce, it is essential to consider the biological activity of structurally related compounds. Compounds with similar structures often exhibit interactions with various biological molecules such as enzymes and receptors.
Potential Therapeutic Applications
1-m-Tolyloxy-cyclopropanecarboxylic acid may have potential applications in the following areas:
- Anti-inflammatory Activity: Compounds containing cyclopropane structures have been studied for their anti-inflammatory properties.
- Antimicrobial Activity: Related compounds have shown promise in antimicrobial applications, suggesting that this compound could also exhibit similar properties.
Case Studies and Research Findings
Research on structurally related compounds provides insights into the potential biological activities of 1-m-Tolyloxy-cyclopropanecarboxylic acid:
- Cyclopropane Derivatives in Pharmacology:
- Antimicrobial Properties:
-
Enzyme Interaction Studies:
- Investigations into enzyme interactions have shown that cyclopropane-containing compounds can act as inhibitors or activators of key metabolic enzymes, opening avenues for therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
